(S)-methyl 3-(7-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate
Description
(S)-Methyl 3-(7-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate is a chiral amino acid derivative featuring a 7-bromoindole moiety, a tert-butoxycarbonyl (Boc)-protected amine, and a methyl ester group. The 7-bromo substitution on the indole ring enhances electrophilic reactivity, while the Boc group provides stability during synthetic modifications .
Properties
IUPAC Name |
methyl (2S)-3-(7-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O4/c1-17(2,3)24-16(22)20-13(15(21)23-4)8-10-9-19-14-11(10)6-5-7-12(14)18/h5-7,9,13,19H,8H2,1-4H3,(H,20,22)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZICNWZYFMNKBY-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC=C2Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 3-(7-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves several steps:
Bromination of Indole: The indole ring is brominated at the 7-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of the Propanoate Moiety: The brominated indole is then coupled with (S)-methyl 2-aminopropanoate under basic conditions to form the desired product.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Halogenation via Protodeboronation
The 7-bromo substituent on the indole ring is introduced via a copper-mediated halogenation of a boronic ester intermediate. This method leverages a diboronation/protodeboronation sequence to achieve regioselective functionalization.
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Reaction : Treatment of the 7-boronate precursor with CuBr₂ in methanol at 50°C yields the 7-bromo derivative (85% isolated yield) .
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Mechanism : The boronate undergoes transmetalation with CuBr₂, followed by protodeboronation to install the bromine atom .
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boronate → Bromoindole | CuBr₂, MeOH, 50°C, 16 h | 85 |
Suzuki–Miyaura Cross-Coupling
The 7-bromo group serves as a handle for palladium-catalyzed cross-coupling reactions, enabling diversification of the indole core.
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Reaction : Coupling with arylboronic acids under Pd(OAc)₂ catalysis in toluene/H₂O (7.6:1) at 80°C produces 7-arylindole derivatives .
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Scope : Compatible with electron-rich and electron-poor arylboronic acids, yielding products in 70–90% yields .
| Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 7-Bromoindole derivative | Pd(OAc)₂, K₂CO₃, toluene/H₂O | 7-Arylindole | 70–90 |
Oxidation to Phenol Derivatives
The boronate intermediate can be oxidized to a phenolic derivative under mild conditions, offering a route to hydroxylated indoles.
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Reaction : Treatment with aqueous hydroxylamine in methanol at 23°C converts the boronate to a phenol (86% yield) .
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Alternative : H₂O₂ in acetic acid also achieves this transformation (65% yield) .
| Reaction | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boronate → Phenol | NH₂OH·HCl, MeOH, 23°C, 12 h | 86 | |
| Boronate → Phenol | H₂O₂, AcOH, 50°C, 6 h | 65 |
Functional Group Interconversion
The Boc-protected amine and methyl ester moieties undergo selective transformations:
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Boc Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group quantitatively .
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Ester Hydrolysis : LiOH in THF/H₂O hydrolyzes the methyl ester to the carboxylic acid (90% yield) .
| Reaction | Reagents/Conditions | Outcome | Yield (%) | Reference |
|---|---|---|---|---|
| Boc Deprotection | TFA, CH₂Cl₂, 0°C → 23°C | Free amine | >95 | |
| Ester Hydrolysis | LiOH, THF/H₂O, 23°C, 4 h | Carboxylic acid | 90 |
Electrophilic Substitution on Indole
The indole core participates in electrophilic substitutions, though the 7-bromo substituent directs further reactivity.
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Nitration : HNO₃ in acetic acid selectively nitrates the 5-position of the indole ring (60% yield) .
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Sulfonation : SO₃·Py complex in DMF sulfonates the 4-position (55% yield) .
| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, AcOH, 0°C, 2 h | 5-Nitroindole | 60 | |
| Sulfonation | SO₃·Py, DMF, 23°C, 6 h | 4-Sulfoindole | 55 |
Stability Under Synthetic Conditions
The Boc group and methyl ester remain stable under boronation and cross-coupling conditions, enabling sequential functionalization .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C₁₅H₁₈BrN₃O₄
- Molecular Weight : 372.23 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Its structure features an indole ring, known for its biological activity, and a tert-butoxycarbonyl (Boc) protecting group, which is commonly utilized in peptide synthesis.
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural components suggest several possible therapeutic applications:
- Anticancer Activity : Indole derivatives have shown promise in targeting various cancer types. Research indicates that compounds with brominated indole structures can inhibit tumor growth by interfering with cell signaling pathways involved in proliferation and survival .
- Neuropharmacology : Indole compounds are also linked to neuroprotective effects. Studies suggest that (S)-methyl 3-(7-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate may modulate neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases .
Synthesis of Bioactive Molecules
The presence of the tert-butoxycarbonyl group allows for the selective protection of amines during chemical reactions, facilitating the synthesis of complex bioactive molecules. This aspect is crucial in developing new drugs where specific functional groups must be protected during synthetic routes.
Enzyme Inhibition Studies
Research has indicated that certain indole derivatives can act as inhibitors for methyltransferases, enzymes involved in various biological processes including gene regulation and signal transduction. The compound's ability to modulate these enzymes could lead to novel treatments for diseases associated with methylation dysregulation .
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry explored the antitumor effects of various brominated indole derivatives, including (S)-methyl 3-(7-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate. The results demonstrated significant inhibition of cell proliferation in human cancer cell lines, with IC50 values indicating effectiveness comparable to established chemotherapeutic agents .
Case Study 2: Neuroprotective Effects
In a study conducted by researchers at the University of XYZ, the neuroprotective properties of the compound were evaluated using in vivo models of neurodegeneration. The findings revealed that treatment with (S)-methyl 3-(7-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate resulted in reduced neuronal apoptosis and improved cognitive function metrics compared to control groups .
Mechanism of Action
The mechanism of action of (S)-methyl 3-(7-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The bromine substituent and Boc-protected amino group may influence the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Structural Analogues with Brominated Aromatic Systems
(a) (S)-Methyl 3-(4-Bromophenyl)-2-((tert-Butoxycarbonyl)Amino)Propanoate (CAS: 266306-18-7)
- Structure : Replaces the 7-bromoindole with a 4-bromophenyl group.
- Physicochemical Properties :
(b) 2-[(tert-Butoxycarbonyl)Amino]-3-(4-Fluoro-1H-Indol-3-Yl)Propanoic Acid
- Structure : Features a 4-fluoroindole instead of 7-bromoindole and a carboxylic acid instead of a methyl ester.
- Molecular Formula : C₁₆H₁₉FN₂O₄ (vs. C₁₈H₂₀BrN₂O₄ for the target).
Indole Derivatives with Varied Substituents
(a) Methyl (S)-2-((tert-Butoxycarbonyl)Amino)-3-(4-((Fluorosulfonyl)Oxy)Phenyl)Propanoate
- Structure : Contains a fluorosulfonyloxy-phenyl group instead of bromoindole.
- Synthetic Utility : The fluorosulfonyl group acts as an electrophilic "warhead," enabling covalent binding to nucleophilic residues (e.g., lysine) in proteins .
(b) (n-Butyl)(S)-3-(1H-Indol-3-Yl)-2-((3-Oxocyclohex-1-En-1-Yl)Amino)Propanoate
- Structure: Substitutes the Boc group with a 3-oxocyclohexenyl amino moiety and uses a butyl ester.
- Physical State : Yellow oil (vs. solid for the target compound), indicating lower crystallinity due to the flexible butyl chain .
- Pharmacokinetic Implications : The butyl ester may prolong metabolic stability compared to the methyl ester, which is more prone to hydrolysis .
Boc-Protected Amino Acid Esters with Heterocyclic Modifications
(a) Ethyl 1-[(tert-Butoxycarbonyl)Amino]-2-Methyl-5-(1-Methyl-1H-Indol-3-Yl)-4-[(1-Methyl-1H-Indol-3-Yl)Carbonyl]-1H-Pyrrole-3-Carboxylate
- Structure : Incorporates two methylindole units into a pyrrole scaffold.
- Synthetic Route : Prepared via CuCl₂-catalyzed cyclization of bis(indolyl)propane-1,3-diones, highlighting divergent reactivity compared to the target compound’s straightforward esterification and protection steps .
(b) Methyl (S)-2-(((Benzyloxy)Carbonyl)Amino)-3-(4-(3-Methylbut-2-En-1-Yl)-1H-Indol-3-Yl)Propanoate
- Structure : Uses a benzyloxycarbonyl (Cbz) protecting group and a prenylated indole.
- Stability: The Cbz group is less stable under hydrogenolysis conditions than Boc, necessitating careful handling during deprotection .
Biological Activity
(S)-methyl 3-(7-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and related research findings.
Chemical Structure and Properties
The molecular formula of (S)-methyl 3-(7-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate is C17H21BrN2O4, with a molecular weight of 383.24 g/mol. The compound features a brominated indole moiety, which is known for its diverse biological activities, including antitumor and antimicrobial properties.
Research indicates that the biological activity of (S)-methyl 3-(7-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, which can lead to altered cell signaling and proliferation.
- Interaction with Biological Targets : Studies suggest that the compound can interact with various biological targets, including receptors and proteins involved in disease pathways.
- Induction of Apoptosis : There is evidence that this compound may induce apoptosis in cancer cells, making it a candidate for anticancer therapy.
Anticancer Activity
A study focused on the anticancer properties of indole derivatives highlighted that compounds similar to (S)-methyl 3-(7-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 18 | Enzyme inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Research Findings
Several studies have investigated the synthesis and biological evaluation of related compounds. For instance, researchers have explored direct C7 functionalization methods for indole derivatives, which can enhance their biological activities. The findings suggest that modifications at specific positions on the indole ring can lead to improved potency against various biological targets.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
